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Introduction to Computer-Assisted Retrosynthesis
Computer-Assisted Retrosynthesis (CASP) has emerged as an indispensable tool in modern

chemistry, revolutionizing the way synthetic routes are designed for novel and known

molecules. By leveraging sophisticated algorithms and vast reaction databases, these software

tools can predict plausible reaction pathways, saving significant time and resources in the

laboratory. The underlying technologies range from expert systems with hand-coded reaction

rules to advanced artificial intelligence and machine learning models that learn from the wealth

of published chemical literature. These tools aid researchers in identifying diverse and efficient

synthetic strategies, ultimately accelerating drug discovery and development.

Software and Tools Overview
A variety of software and tools are available for computer-assisted retrosynthesis, each with its

unique approach and capabilities. These can be broadly categorized into template-based,

template-free, and hybrid methods. Template-based systems rely on a predefined set of

reaction rules, while template-free approaches utilize machine learning models to predict

reactions without explicit templates. Hybrid systems often combine the strengths of both

methodologies.

Below is a summary of prominent software in the field, detailing their underlying technology and

key features.
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Software/Tool
Underlying
Technology

Key Features Availability

AiZynthFinder

Monte Carlo Tree

Search (MCTS)

guided by a neural

network trained on

reaction templates.[1]

[2]

Open-source and

highly customizable,

allowing users to train

on their own datasets.

It supports multiple

search algorithms and

expansion policies.[1]

[2]

Open-Source

ASKCOS

A suite of open-source

tools including

template-based and

template-free models,

MCTS, and feasibility

assessment modules.

[3][4][5]

Interactive and

automatic planning

modes, with modules

for reaction outcome

prediction and

condition

recommendation.[3][5]

[6]

Open-Source

SYNTHIA™ (formerly

Chematica)

An expert system

based on a vast

database of over

100,000 hand-coded

reaction rules.[7][8][9]

Provides detailed

pathways with

consideration for

stereochemistry,

regioselectivity, and

potential protecting

groups.[7] Offers

customization of

search parameters to

meet specific project

needs.[7]

Commercial

IBM RXN for

Chemistry

A cloud-based

platform utilizing a

proprietary neural

machine translation

model (Molecular

Freely accessible

online service that

predicts chemical

reactions and

retrosynthesis

pathways. Offers

Free Online Service

(with paid

subscriptions for

advanced features)
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Transformer) for

reaction prediction.

integration with robotic

systems for

automated synthesis.

ChemAIRS

An AI-powered system

trained on a large

dataset of chemical

reactions.[8]

Features modules for

retrosynthesis,

synthetic accessibility

scoring, forward

synthesis prediction,

and process

chemistry.[8] Includes

a "Manual Search"

function for chemist-

in-the-loop guidance.

[8]

Commercial

Quantitative Performance Comparison
Evaluating the performance of retrosynthesis software is a complex task, as the "best" route

can be subjective and context-dependent.[10] However, several metrics are commonly used to

benchmark these tools, including top-N accuracy, success rate, and round-trip accuracy. Top-N

accuracy measures whether the experimentally validated reaction is found within the top N

predictions.[11][12][13] The success rate indicates the percentage of target molecules for which

a valid synthesis route is found. Round-trip accuracy assesses the validity of a predicted

retrosynthetic step by performing a forward prediction on the suggested precursors to see if the

original target is regenerated.[11]
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Software/Tool
Top-1
Accuracy (%)

Top-N
Accuracy (N)

Success Rate
(%)

Notes

AiZynthFinder

(MCTS)
Varies by model

~97% (at least

one solution

found for set-n1

routes)

Not explicitly

stated

Performance is

highly dependent

on the search

algorithm and the

underlying one-

step prediction

model. The

success rate is

for finding at

least one solved

route.

ASKCOS

(Template-

based)

~50% 75% (Top-3)
Not explicitly

stated

Performance can

vary based on

the specific

module and

model used

within the

ASKCOS suite.

SYNTHIA™
Not publicly

available

Not publicly

available

Not publicly

available

As a commercial

tool, direct

comparative

performance

metrics are not

typically

published in

academic

literature.

Molecular

Transformer

(IBM RXN)

54.1% 89.8% (Top-10) Not explicitly

stated

This represents

the performance

of the underlying

model for single-

step
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retrosynthesis

prediction.

ChemAIRS

>90% (impurity

prediction

accuracy)

Not publicly

available

Not publicly

available

While overall

retrosynthesis

accuracy is not

specified, high

accuracy is

reported for

impurity

prediction.[14]

Note: The performance metrics presented in this table are compiled from various studies and

may not be directly comparable due to differences in datasets and evaluation methodologies.

Experimental Protocols
Protocol 1: Retrosynthesis Planning with AiZynthFinder
This protocol outlines the steps for performing a retrosynthesis prediction using the

AiZynthFinder command-line interface.

Installation: Install AiZynthFinder and its dependencies using pip:

Download Public Data: Download the pre-trained models and stock data:

Prepare Input File: Create a text file (e.g., smiles.txt) containing the SMILES string of the

target molecule, with one SMILES per line.

Run AiZynthFinder: Execute the following command in the terminal, providing the path to

your configuration file and the input SMILES file:

Analyze Results: The output will be a JSON file containing the predicted retrosynthetic

routes. The tool provides information on the predicted reactions, intermediates, and

commercially available starting materials.

Protocol 2: Interactive Retrosynthesis with ASKCOS
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This protocol describes how to use the interactive path planner in the ASKCOS web interface.

Access ASKCOS: Navigate to the ASKCOS web portal.

Input Target Molecule: Draw the target molecule in the provided chemical editor or enter its

SMILES string.

Initiate Retrosynthesis: Select the "Interactive Path Planner" module.

Explore Disconnections: ASKCOS will display a list of possible one-step retrosynthetic

disconnections. Each suggestion is ranked based on a neural network score.

Select and Expand: Click on a desired precursor to expand the synthesis tree further. This

process is repeated iteratively until all branches of the tree terminate in commercially

available starting materials.

Save and Export: The final retrosynthetic route can be saved and exported for future

reference.

Visualizations
General Retrosynthesis Workflow
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Caption: A general workflow for computer-assisted retrosynthesis.

Monte Carlo Tree Search (MCTS) in Retrosynthesis
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Caption: The Monte Carlo Tree Search (MCTS) cycle for exploring retrosynthetic routes.[15]

[16]

Template-Based vs. Template-Free Logic
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Caption: A comparison of the logical flow in template-based and template-free retrosynthesis.

[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. aizynthfinder documentation — aizynthfinder 4.4.0 documentation [molecularai.github.io]

3. 2.1 Playing around with ASKCOS | ASKCOS [askcos-docs.mit.edu]

4. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis
planner - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. ASKCOS: An open-source, microservice-based web app for automatic and interactive
synthesis planning - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10826671?utm_src=pdf-body-img
https://grlplus.github.io/papers/61.pdf
https://pubs.acs.org/doi/10.1021/acs.jcim.1c01192
https://www.benchchem.com/product/b10826671?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=r9Dsxm-mcgA
https://molecularai.github.io/aizynthfinder/
https://askcos-docs.mit.edu/guide/2-Basic-Usage/2.1-Playing-around-with-ASKCOS.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266459/
https://www.researchgate.net/publication/387745535_ASKCOS_an_open_source_software_suite_for_synthesis_planning
https://acs.digitellinc.com/p/s/askcos-an-open-source-microservice-based-web-app-for-automatic-and-interactive-synthesis-planning-601488
https://acs.digitellinc.com/p/s/askcos-an-open-source-microservice-based-web-app-for-automatic-and-interactive-synthesis-planning-601488
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10826671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. google.com [google.com]

8. youtube.com [youtube.com]

9. Key Strategies and Approaches in Retrosynthetic Analysis [synthiaonline.com]

10. Evaluating, benchmarking, and comparing computer-aided synthesis planning software
tools - American Chemical Society [acs.digitellinc.com]

11. ml4physicalsciences.github.io [ml4physicalsciences.github.io]

12. dspace.mit.edu [dspace.mit.edu]

13. arxiv.org [arxiv.org]

14. Retrosynthetic Planning with Experience-Guided Monte Carlo Tree Search | DeepAI
[cdnjs.deepai.org]

15. youtube.com [youtube.com]

16. youtube.com [youtube.com]

17. grlplus.github.io [grlplus.github.io]

18. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes and Protocols for Computer-Assisted
Retrosynthesis Software]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10826671#software-and-tools-for-computer-assisted-
retrosynthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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